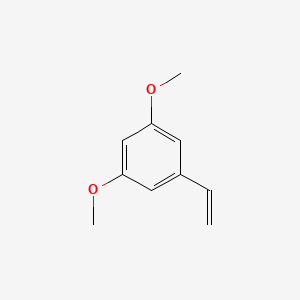

1-ethenyl-3,5-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWZJCCIAMZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431125 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40243-87-6 | |

| Record name | 3,5-dimethoxystyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Ethenyl 3,5 Dimethoxybenzene and Its Advanced Derivatives

Established Synthetic Pathways to 1-Ethenyl-3,5-Dimethoxybenzene

The synthesis of this compound, a valuable monomer and synthetic intermediate, can be achieved through several established methodologies. These routes primarily focus on the introduction of the ethenyl (vinyl) group onto the 3,5-dimethoxybenzene core.

Wittig-Type Olefination Approaches for Ethenyl Group Installation

The Wittig reaction is a cornerstone in organic synthesis for the formation of alkenes from carbonyl compounds. masterorganicchemistry.commnstate.edu In the context of this compound synthesis, this involves the reaction of 3,5-dimethoxybenzaldehyde (B42067) with a phosphorus ylide. vulcanchem.com The ylide, typically generated from a phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide using a strong base, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. masterorganicchemistry.comvulcanchem.com This is followed by a series of steps, including the formation of a betaine (B1666868) and a four-membered oxaphosphetane intermediate, which then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The strength of the base used to generate the ylide is dependent on the stability of the ylide itself. total-synthesis.com

A typical procedure involves the reaction of 3,5-dimethoxybenzaldehyde with methyltriphenylphosphonium bromide in the presence of a base to furnish this compound. vulcanchem.com The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

Table 1: Wittig Reaction for the Synthesis of this compound

| Starting Material | Reagent | Product | Key Features |

| 3,5-Dimethoxybenzaldehyde | Methyltriphenylphosphonium bromide | This compound | Forms a C=C bond at a specific location. libretexts.org |

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck and Sonogashira reactions are particularly relevant for the synthesis of styrenic compounds like this compound and its alkyne precursors.

The Heck reaction involves the coupling of a vinyl compound with an aryl halide. beilstein-journals.orgmdpi.com For instance, 1-bromo-3,5-dimethoxybenzene (B32327) can be coupled with a suitable vinyl partner in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a ligand like triphenylphosphine. vulcanchem.comsci-hub.se

The Sonogashira reaction provides a route to synthesize terminal alkynes, which can be subsequently reduced to the corresponding alkenes. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. vulcanchem.comwikipedia.org For example, 1-bromo-3,5-dimethoxybenzene can be reacted with a protected acetylene (B1199291), followed by deprotection to yield 1-ethynyl-3,5-dimethoxybenzene (B65834). acs.orgnih.govsigmaaldrich.comnih.govsigmaaldrich.com This ethynyl (B1212043) derivative can then be selectively hydrogenated to this compound. The Sonogashira reaction can be carried out under mild conditions, including room temperature and in aqueous media. wikipedia.org

Table 2: Palladium-Catalyzed Reactions for this compound Synthesis

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product |

| Heck | 1-Bromo-3,5-dimethoxybenzene | Vinyl source | Pd(OAc)₂ / PPh₃ | This compound |

| Sonogashira | 1-Bromo-3,5-dimethoxybenzene | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | 1-Ethynyl-3,5-dimethoxybenzene |

Other Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. scirp.org The 3,5-dimethoxybenzene ring is activated towards electrophilic attack due to the electron-donating nature of the two methoxy (B1213986) groups, which direct incoming electrophiles to the ortho and para positions. vulcanchem.commasterorganicchemistry.com

One such strategy is the Friedel-Crafts alkylation , where an alkyl group is introduced onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. rsc.orggrabmyessay.com While direct vinylation via Friedel-Crafts is not typical, related functionalizations can serve as precursors. For example, the reaction of 1,4-dimethoxybenzene (B90301) with an alcohol in the presence of a strong acid like sulfuric acid can lead to dialkylation. mnstate.eduacs.org The reactivity and orientation of substituents play a crucial role in the outcome of these reactions. rsc.org The methoxy groups in 1,3-dimethoxybenzene (B93181) are activating and direct electrophiles to the positions ortho and para to them. rsc.org

Synthesis of Chemically Modified this compound Analogues

The structural scaffold of this compound offers two primary sites for chemical modification: the ethenyl moiety and the dimethoxybenzene ring.

Functionalization of the Ethenyl Moiety

The double bond of the ethenyl group is susceptible to various chemical transformations. For instance, electrophilic addition of bromine can convert the ethenyl group into a dibromoethenyl group. vulcanchem.com Furthermore, vinyl carbocations, generated from vinyl triflates, can undergo C-H insertion reactions, offering a pathway to functionalize the vinyl group. nih.gov The reactivity of the vinyl group can be influenced by the electronic nature of the aromatic ring.

Substituent Effects on the Dimethoxybenzene Ring

The electronic properties of substituents on the dimethoxybenzene ring significantly influence its reactivity and the regioselectivity of further functionalization. researchgate.netinformahealthcare.com The two methoxy groups are strong electron-donating groups, which activate the ring towards electrophilic substitution. vulcanchem.comscirp.org

In electrophilic aromatic substitution reactions on disubstituted benzenes, the more activating group generally directs the position of the incoming electrophile. masterorganicchemistry.com For instance, in a molecule with both a methoxy and a methyl group, the methoxy group's stronger activating effect would dictate the substitution pattern. masterorganicchemistry.com The presence of multiple substituents can also lead to steric hindrance, which can prevent further reactions at certain positions. rsc.orggrabmyessay.com The synthesis of various derivatives, such as those incorporating triazole or oxadiazole moieties, has been reported, starting from precursors like 1-ethynyl-3,5-dimethoxybenzene. nih.gov Additionally, intermediates like 1-(bromomethyl)-3,5-dimethoxybenzene are valuable for synthesizing a range of derivatives. scielo.brresearchgate.net

Multi-step Synthetic Sequences for Complex Derivatives

The construction of complex derivatives of this compound often necessitates multi-step reaction pathways. These sequences allow for the gradual build-up of molecular complexity and the introduction of various functional groups at specific positions.

A common starting point for many of these syntheses is 3,5-dimethoxybenzaldehyde. For instance, a Wittig reaction utilizing methyltriphenylphosphonium bromide can convert the aldehyde into 3,5-dimethoxystyrene (this compound). vulcanchem.com This styrene (B11656) derivative can then undergo further reactions, such as electrophilic addition of bromine to yield the corresponding dibromoethenyl derivative. vulcanchem.com

Another versatile precursor is 1-bromo-3,5-dimethoxybenzene. This compound can be used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to introduce the ethenyl group. vulcanchem.com It can also serve as a starting material for the synthesis of more complex structures. For example, reaction with magnesium metal and isobutyraldehyde (B47883) in a Grignard reaction, followed by reduction, can yield 1-isobutyl-3,5-dimethoxybenzene. rsc.org Similarly, Suzuki coupling with phenylboronic acid can produce 3,5-dimethoxy-1,1'-biphenyl. rsc.org

The synthesis of 1-(bromomethyl)-3,5-dimethoxybenzene, a key intermediate for various natural products, can be achieved in a three-step process starting from 3,5-dihydroxybenzoic acid. scielo.br This intermediate can then be used in subsequent reactions to build more elaborate molecular architectures. scielo.br

Flow chemistry has also been employed for the multi-step synthesis of complex molecules, demonstrating the potential for continuous and efficient production. worktribe.com For instance, a multi-step flow synthesis has been developed for a spirocyclic fragrance component, showcasing the integration of several reaction steps in a continuous manner. worktribe.com

Here is a data table summarizing some multi-step synthetic approaches:

Table 1: Multi-step Synthetic Sequences for this compound Derivatives| Starting Material | Key Intermediates | Final Product Derivative | Key Reactions |

|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxystyrene | 1-(2,2-Dibromoethenyl)-3,5-dimethoxybenzene | Wittig reaction, Bromination vulcanchem.com |

| 1-Bromo-3,5-dimethoxybenzene | Grignard reagent, 3,5-dimethoxyphenyl-2-methylpropan-1-ol | 1-Isobutyl-3,5-dimethoxybenzene | Grignard reaction, Reduction rsc.org |

| 1-Bromo-3,5-dimethoxybenzene | N/A | 3,5-Dimethoxy-1,1'-biphenyl | Suzuki coupling rsc.org |

| 3,5-Dihydroxybenzoic acid | 3,5-Dimethoxyphenylmethanol | 1-(Bromomethyl)-3,5-dimethoxybenzene | Esterification, Reduction, Bromination scielo.br |

| Isobutyraldehyde, Acrylonitrile | Spirocyclic intermediate | Spirocyclic fragrance component | Baylis-Hillman reaction, Cyclization worktribe.com |

Advanced Synthetic Techniques and Reaction Conditions

To improve the efficiency, selectivity, and scope of the synthesis of this compound and its derivatives, advanced techniques and optimized reaction conditions are employed. These include the use of sophisticated catalytic systems, stereoselective approaches, and careful control of solvent and temperature.

Catalytic systems, particularly those based on palladium and copper, play a pivotal role in the synthesis of this compound derivatives. The choice of catalyst and ligand is critical for achieving high yields and selectivities.

Palladium-catalyzed cross-coupling reactions are widely used. For example, the Heck reaction between 1-bromo-3,5-dimethoxybenzene and an alkene can be facilitated by palladium catalysts like palladium(II) acetate (Pd(OAc)₂) in the presence of phosphine ligands such as triphenylphosphine (PPh₃). vulcanchem.com Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium has been shown to be a highly active catalyst for Mizoroki-Heck reactions, allowing for the coupling of various aryl bromides with alkenes at low catalyst loadings. sci-hub.se The Suzuki coupling, another palladium-catalyzed reaction, is effective for creating C-C bonds, for instance, in the synthesis of methoxylated polychlorinated biphenyls. nih.gov

Copper-based catalytic systems are also significant, particularly in Friedel-Crafts alkylation reactions. acs.org Copper(II) triflate (Cu(OTf)₂) in combination with chiral ligands like BOX (bis(oxazoline)) ligands can catalyze the asymmetric addition of 1,3-dimethoxybenzene to electrophiles. acs.org The ligands have a profound effect on the catalyst's performance by modulating the electronic properties and stability of the metal center. researchgate.net For instance, in gold catalysis, the electron-donating ability of the ligand influences the rate of the catalytic cycle. researchgate.net

The following table highlights some key catalytic systems and their applications:

Table 2: Catalytic Systems in the Synthesis of this compound Derivatives| Reaction Type | Catalyst | Ligand | Substrate Example | Product Type |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂ | PPh₃ | 1-Bromo-3,5-dimethoxybenzene | Stilbene (B7821643) derivative vulcanchem.com |

| Mizoroki-Heck | [( (NC₅H₁₀)(C₆H₁₁)₂)₂Pd(Cl)₂] | Aminophosphine | Aryl bromide, this compound | Substituted stilbene sci-hub.se |

| Suzuki Coupling | Palladium catalyst | Phosphine ligand | Bromo-methoxyarene, Phenylboronic acid | Biaryl derivative rsc.orgnih.gov |

| Friedel-Crafts Alkylation | Cu(OTf)₂ | BOX ligand | 1,3-Dimethoxybenzene, Ethyl pyruvate | Optically active alcohol acs.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Triphenylphosphine | 1-Ethynyl-3,5-dimethoxybenzene, Aryl halide | Diaryl acetylene unifi.it |

The control of stereochemistry is crucial in the synthesis of many biologically active molecules. For derivatives of this compound, stereoselective methods are employed to produce specific isomers, often the trans or (E)-isomer of stilbene derivatives, which are frequently more active.

A one-pot stereoselective synthesis of resveratrol (B1683913) and its analogues has been developed, consistently yielding trans-stilbene (B89595) derivatives in high yields. d-nb.info This method's success highlights the importance of reaction protocols that favor the formation of a single stereoisomer. Mizoroki-Heck reactions, catalyzed by specific palladium complexes, also typically result in the exclusive formation of the (E)-isomers of the coupled products. sci-hub.se

In the context of more complex structures, such as C-glycosides, palladium-catalyzed stereospecific cross-coupling reactions have been developed. acs.org These methods allow for the modular synthesis of nonclassical C-glycosides with high stereoselectivity, producing only the β isomers under the evaluated conditions. acs.org

The optimization of solvent and temperature is a fundamental aspect of developing efficient and high-yielding synthetic protocols. The choice of solvent can significantly influence reaction rates and selectivity, while temperature control is critical for managing reaction kinetics and preventing side reactions.

For instance, in the synthesis of methoxyarenes via nucleophilic aromatic substitution, various solvents such as dimethylformamide (DMF), methanol, tetrahydrofuran (B95107) (THF), 1,4-dioxane, and N-methyl-2-pyrrolidone (NMP) have been investigated. nih.gov The reaction temperature is also varied, typically ranging from room temperature to 110 °C, to find the optimal conditions for yield and conversion. nih.gov

In palladium-catalyzed reactions, such as the Heck reaction, DMF is a common solvent, and reactions are often carried out at elevated temperatures, for example, 140 °C. sci-hub.se For the synthesis of some derivatives, recrystallization from solvents like ethanol (B145695) or ethyl acetate is used for purification. d-nb.infonih.gov The use of mixed solvent systems, such as 2-methyl tetrahydrofuran and trifluoroethanol, has been shown to improve the kinetics of certain reactions, like the Baylis-Hillman reaction. worktribe.com

The following table provides examples of solvent and temperature optimization in different reaction types:

Table 3: Solvent and Temperature Optimization in the Synthesis of this compound Derivatives| Reaction Type | Solvent(s) | Temperature Range (°C) | Key Observation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | DMF, Methanol, THF, Dioxane, NMP | Room Temp - 110 | Solvent and temperature significantly affect yield and conversion. nih.gov |

| Mizoroki-Heck Reaction | DMF | 140 | High temperature allows for efficient coupling with low catalyst loading. sci-hub.se |

| Baylis-Hillman Reaction | 2-Me-THF/Trifluoroethanol | 65 | Mixed solvent system improves reaction kinetics. worktribe.com |

| One-pot Stilbene Synthesis | Ethanol or Ethyl Acetate (for recrystallization) | Not specified | Choice of solvent is crucial for purification of the final product. d-nb.infonih.gov |

| Sonogashira Coupling | DMF vs. THF | 60-100 | Optimization of solvent and temperature is necessary to maximize yield. |

Advanced Spectroscopic and Crystallographic Characterization of 1 Ethenyl 3,5 Dimethoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-ethenyl-3,5-dimethoxybenzene, NMR would provide definitive information about its carbon framework and the environment of each proton.

Detailed ¹H NMR Spectral Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons. The symmetrical nature of the 3,5-dimethoxy substitution pattern simplifies the aromatic region. biosynth.com While specific experimental data from dedicated studies are not available in the reviewed literature, a predicted spectrum can be outlined.

The vinylic protons should appear as a characteristic AXM system, with three distinct signals, each showing doublet of doublets (dd) splitting due to geminal and cis/trans couplings. The methoxy groups would present as a sharp singlet, integrating to six protons. The aromatic protons at positions 2, 4, and 6 would also produce characteristic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on established chemical shift principles and not on published experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

|---|---|---|---|---|

| -OCH₃ | ~3.80 | s | N/A | 6H |

| Vinylic H (geminal) | ~5.25 | dd | Jtrans ≈ 17.5, Jgem ≈ 1.0 | 1H |

| Vinylic H (cis) | ~5.75 | dd | Jcis ≈ 10.8, Jgem ≈ 1.0 | 1H |

| Aromatic H-4 | ~6.40 | t | J ≈ 2.2 | 1H |

| Aromatic H-2, H-6 | ~6.60 | d | J ≈ 2.2 | 2H |

| Vinylic H (trans) | ~6.70 | dd | Jtrans ≈ 17.5, Jcis ≈ 10.8 | 1H |

¹³C NMR Assignments and Correlation Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals would be anticipated due to the molecule's symmetry. Correlation spectroscopy techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning each carbon signal by correlating them to their attached protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on established chemical shift principles and not on published experimental data.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ | ~55.5 |

| C4 | ~100.0 |

| C2, C6 | ~105.0 |

| Vinylic CH₂ | ~114.0 |

| Vinylic CH | ~137.0 |

| C1 | ~140.0 |

| C3, C5 | ~161.0 |

Advanced NMR Techniques for Stereochemical Analysis

To investigate the three-dimensional structure and spatial relationships between atoms, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. chemsrc.com For a small molecule like this compound, NOESY is generally the preferred method. chemsrc.com

A NOESY experiment would reveal through-space correlations. For instance, correlations would be expected between the vinylic proton (-CH=) and the ortho-aromatic protons (H-2, H-6), providing evidence for the molecule's preferred conformation regarding the orientation of the vinyl group relative to the benzene (B151609) ring. Similarly, correlations between the methoxy protons and the adjacent aromatic protons (H-2, H-4, H-6) would confirm their proximity. While no specific NOESY or ROESY studies for this compound are documented in the searched literature, these techniques remain the standard for such stereochemical analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational properties of molecules. The number of vibrational modes for a non-linear molecule can be calculated by the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₁₀H₁₂O₂; N=24), this results in 66 possible vibrational modes.

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra would display characteristic bands corresponding to the various functional groups present in this compound. Key absorptions would include C-H stretching from the aromatic, vinylic, and methoxy groups, C=C stretching from the vinyl and aromatic moieties, and C-O stretching from the ether linkages.

Although specific, fully assigned experimental spectra for this compound are not found in the reviewed scientific literature, a table of expected characteristic frequencies can be compiled based on known group frequencies.

Table 3: Expected Characteristic IR/Raman Vibrational Frequencies for this compound This table is based on general group frequencies and not on published experimental data.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Vinylic C-H Stretch | 3080 - 3020 | Medium |

| Aliphatic (Methoxy) C-H Stretch | 2960 - 2850 | Strong |

| Vinylic C=C Stretch | ~1630 | Medium (Variable in IR, Strong in Raman) |

| Aromatic C=C Stretch | 1600, 1580, 1450 | Medium-Strong |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1075 - 1020 | Medium |

| Out-of-Plane C-H Bend (Vinylic) | 1000 - 910 | Strong |

| Out-of-Plane C-H Bend (Aromatic) | 900 - 675 | Strong |

Conformational Insights from Vibrational Spectra

The conformation of styrene (B11656) and its derivatives, particularly the planarity of the molecule, has been a subject of extensive study. Theoretical and experimental work on styrene suggests that while the potential energy surface is quite flat, the planar conformation is generally preferred in the liquid and solid phases. rug.nl This planarity is largely determined by the balance between steric hindrance and electronic conjugation between the vinyl group and the aromatic ring.

For this compound, the two methoxy groups at the meta positions are not expected to introduce significant steric hindrance to the vinyl group. Therefore, a largely planar conformation, where the vinyl group is coplanar with the benzene ring, is predicted to be the most stable. biosynth.com Vibrational spectra can offer insights into this conformation. For instance, the precise frequencies and intensities of certain out-of-plane bending modes are sensitive to the dihedral angle between the ring and the vinyl substituent. Current time information in Louisville, KY, US. Detailed analysis of the vibrational spectra, often aided by computational modeling, could confirm the predominant conformation of this compound in different phases. However, such a dedicated study for this specific molecule was not found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a important tool for investigating the electronic transitions within molecules and understanding their optical characteristics. For this compound and its derivatives, this technique provides insights into how the molecular structure influences the absorption and emission of light.

The photophysical properties of this compound and its derivatives are of significant interest. The presence of methoxy groups and the vinyl moiety creates a conjugated system that influences the electronic transitions.

Studies on related dimethoxy-substituted stilbene (B7821643) derivatives show that the absorption and emission spectra are key to understanding their potential applications. For instance, in some distyrylbenzene (B1252955) derivatives, which share structural similarities, the spectroscopic properties make them suitable as wavelength shifters in organic liquid scintillators. iucr.org The absorption spectra of these compounds typically fall within the UV range, with emission observed at longer wavelengths.

The photophysical properties of various substituted styrenes have been investigated to understand the influence of different functional groups on their absorption and emission characteristics. scispace.com For example, the introduction of electron-donating or electron-withdrawing groups can lead to shifts in the absorption and emission maxima, as well as changes in the fluorescence quantum yield. beilstein-journals.org In a study of styrylnaphthalimide dyes, the photophysical properties were controlled by the substitution pattern on the styryl moiety. scispace.com

The following table summarizes the photophysical data for related compounds, illustrating the typical ranges for absorption and emission maxima.

| Compound/Derivative Class | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Key Observations |

| Styrylnaphthalimides | ~375-420 | ~420-516 | Photophysical properties are tunable by substitution on the styryl group. scispace.combeilstein-journals.org |

| Distyrylbenzene Derivatives | Not specified | Not specified | Efficient wavelength shifters. iucr.org |

| Rhodamine Derivatives | Not specified | Not specified | Strong fluorescence and photostability. scirp.org |

This table is illustrative and based on data from related compound classes to provide context for the expected photophysical properties of this compound derivatives.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a powerful tool for probing the electronic structure of molecules. The effect arises from the differential solvation of the ground and excited states of the molecule.

In derivatives of this compound, the presence of polar methoxy groups can lead to significant solvatochromic shifts. Studies on azobenzene (B91143) derivatives with 3,5-dimethoxy groups have shown that solvent basicity and polarity cause bathochromic (red) shifts in the π–π* absorption bands of the neutral molecules. rsc.org Conversely, for the protonated forms, an increase in solvent polarity leads to hypsochromic (blue) shifts. rsc.org This behavior indicates a change in the dipole moment upon electronic excitation.

Photoinduced intramolecular electron transfer (PIET) is often responsible for the observed solvatochromic effects in such molecules. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the changes in dipole moment between the ground and excited states, providing a theoretical basis for the experimental observations. researchgate.net For example, in some nitro-substituted derivatives, the electron-accepting nitro group enhances π-electron mobility, while a 3,5-dinitro substituent can decrease it due to an inverse accumulation of electron density compared to the ground state. researchgate.net

Absorption and Emission Spectra Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the precise determination of the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) with very high accuracy, allowing for the unambiguous identification of the elemental composition.

For this compound, the expected monoisotopic mass is 164.08373 Da. uni.lu HRMS analysis would confirm this mass, thereby validating the molecular formula C₁₀H₁₂O₂. uni.lujst.go.jp This technique is routinely used in the characterization of newly synthesized organic compounds. For instance, in the synthesis of rhodamine derivatives, HRMS was used to confirm the structures of the final products. scirp.org Similarly, in studies involving platinum(II) cages and other complex molecules, HRMS provides crucial evidence for their composition. rsc.orgdoi.org

The following table shows predicted collision cross-section (CCS) values for different adducts of this compound, which can be used for its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.09100 | 131.9 |

| [M+Na]⁺ | 187.07294 | 141.1 |

| [M-H]⁻ | 163.07644 | 136.2 |

| [M+NH₄]⁺ | 182.11754 | 153.3 |

| [M+K]⁺ | 203.04688 | 139.6 |

| [M]⁺ | 164.08317 | 135.3 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is crucial for understanding the molecular geometry, conformation, and intermolecular interactions that dictate the solid-state properties of a compound.

Single crystal X-ray crystallography allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule. For derivatives of this compound, this technique can reveal the planarity of the benzene ring and the orientation of the ethenyl and methoxy substituents.

The following table presents crystallographic data for a derivative, 1-(bromomethyl)-3,5-dimethoxybenzene, to illustrate the type of information obtained from single crystal X-ray diffraction. scielo.br

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4054(10) |

| b (Å) | 4.4245(6) |

| c (Å) | 25.016(3) |

| Volume (ų) | 928.9(2) |

| Z | 4 |

Data for 1-(bromomethyl)-3,5-dimethoxybenzene. scielo.br

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

π-π Stacking: Aromatic rings, like the benzene ring in this compound, can interact through π-π stacking. researchgate.net This interaction is crucial in the crystal engineering of materials with specific electronic and optical properties. nih.gov The extent of π-π stacking can be influenced by the presence of substituents on the aromatic ring. rsc.org For instance, in some distyrylbenzene derivatives, π-π interactions are a key feature of the crystal packing. iucr.org The distance between the interacting rings is a key parameter, with typical values in the range of 3.3 to 3.8 Å. iucr.org

The study of intermolecular interactions is fundamental to supramolecular chemistry and materials science, as these forces can be harnessed to create novel materials with desired functionalities. royalsocietypublishing.org

Hirshfeld Surface Analysis and Quantitative Interaction Studies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces holding them. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

For derivatives of this compound, such as 1-(bromomethyl)-3,5-dimethoxybenzene, Hirshfeld surface analysis has been an essential tool for a thorough structural characterization. scielo.brresearchgate.net The analysis involves mapping properties like dnorm (normalized contact distance) onto the surface. On a dnorm map, red areas indicate intermolecular contacts that are shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue areas represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.gov For instance, in the analysis of related compounds, distinct red patches on the surface highlight critical interactions that dictate the molecular packing. nih.gov

More specific and directional interactions, such as O···H/H···O and C···H/H···C contacts, are also quantitatively assessed. In fingerprint plots, strong hydrogen bonds typically appear as distinct, sharp spikes, while C-H···π interactions are often visible as characteristic "wings". mdpi.comnih.gov The analysis of various substituted benzene and stilbene derivatives reveals how different functional groups influence the intermolecular interaction hierarchy. For example, the presence of nitro or hydroxyl groups can lead to a significant percentage of O···H/H···O interactions, indicative of strong hydrogen bonding that stabilizes the crystal structure. nih.gov Similarly, π-π stacking interactions between aromatic rings are identified through C···C contacts and are crucial for the cohesion in many planar aromatic compounds. nih.goviucr.org

The table below presents quantitative data from the Hirshfeld surface analysis of several compounds related to this compound, illustrating the percentage contributions of the most significant intermolecular contacts to the crystal packing.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds

| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | Other Significant Contacts (%) | Reference |

|---|---|---|---|---|---|

| 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene | 30.4 | - | 20.4 | Cl···H (19.4), Cl···Cl (7.8), Cl···C (7.3) | nih.gov |

| 4-allyl-2-methoxy-6-nitrophenol | 39.6 | 37.7 | 12.5 | C···C (4.0) | nih.gov |

This quantitative data is vital for understanding structure-property relationships. For example, a higher percentage of strong, directional interactions like O···H hydrogen bonds can correlate with higher melting points and greater thermodynamic stability. researchgate.net In contrast, a packing arrangement dominated by weaker, non-specific H···H and C···H contacts might result in different material properties. By systematically studying these interactions in derivatives, researchers can gain insights into the crystal engineering principles that govern the solid-state architecture of this compound and its analogs.

Theoretical and Computational Chemistry Investigations of 1 Ethenyl 3,5 Dimethoxybenzene

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. scielo.brresearchgate.net This theory is based on the determination of the electron density, from which various chemical properties and reactivity indices can be derived.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For 1-ethenyl-3,5-dimethoxybenzene, this involves finding the bond lengths, bond angles, and dihedral (torsion) angles that correspond to the minimum energy on the potential energy surface.

The key conformational features of this compound involve the orientation of the ethenyl (vinyl) group and the two methoxy (B1213986) groups relative to the benzene (B151609) ring. The benzene ring itself is expected to be nearly planar. scielo.br However, the rotational freedom around the C(ring)-C(vinyl) bond and the C(ring)-O(methoxy) bonds can give rise to different conformers.

Computational studies on structurally related molecules, such as 1-(bromomethyl)-3,5-dimethoxybenzene, have shown that the torsion angles associated with the methoxy groups result in them being nearly planar with the benzene ring. scielo.br For the ethenyl group, the planarity with the benzene ring is crucial for π-conjugation. The two primary planar conformations are the s-trans and s-cis isomers, referring to the arrangement of the vinyl group's double bond relative to the ring. The s-trans conformer is generally found to be more stable for styrene (B11656) derivatives due to reduced steric hindrance. DFT calculations can precisely determine the energy difference between these conformers and identify the global minimum energy structure. For similar molecules, the trans-trans conformer has been identified as the most stable. nih.gov

| Parameter | Typical Value (from related structures) | Source |

|---|---|---|

| C-C (ring) bond length | ~1.39 Å | scielo.br |

| C-O bond length | ~1.36 Å | scielo.br |

| C=C (vinyl) bond length | ~1.33 Å | N/A |

| C(ring)-C(vinyl) bond length | ~1.48 Å | N/A |

| C-O-C bond angle | ~117° | scielo.br |

| Dihedral Angle (Methoxy) | Near 0° or 180° (planar) | scielo.br |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.commalayajournal.org

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. malayajournal.orgresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. scielo.br

For this compound, the HOMO is expected to be a π-orbital with significant electron density delocalized across the benzene ring and the ethenyl group. The methoxy groups, being electron-donating, will increase the energy of the HOMO. The LUMO is likely a π* anti-bonding orbital. DFT calculations can provide precise energy values for these orbitals. In a related dimethoxy-distyrylbenzene derivative, the HOMO and LUMO energies were calculated to be -5.48 eV and -2.90 eV, respectively, leading to an energy gap of 2.58 eV. iucr.orgiucr.org

Table 2: Representative FMO Data from DFT Calculations on a Related Compound

| Parameter | Energy (eV) | Source |

|---|---|---|

| E(HOMO) | -5.48 | iucr.orgiucr.org |

| E(LUMO) | -2.90 | iucr.orgiucr.org |

| Energy Gap (ΔE) | 2.58 | iucr.orgiucr.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting the reactive sites for electrophilic and nucleophilic attacks. malayajournal.org

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Regions with a positive potential (colored blue) are electron-poor and are the preferred sites for nucleophilic attack. nsf.gov Intermediate potential is usually shown in green.

In this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons. scielo.br The π-system of the benzene ring and the ethenyl double bond would also exhibit negative potential, making them sites for electrophilic addition. The hydrogen atoms, particularly those on the vinyl group and the aromatic ring, would represent regions of positive potential. Such maps support the understanding of intermolecular interactions, such as hydrogen bonding. nsf.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. uomustansiriyah.edu.iq

Functionals: The exchange-correlation functional approximates the complex many-electron interactions. Functionals are often categorized in a hierarchy known as "Jacob's Ladder."

Local Density Approximation (LDA): The simplest approximation, often not accurate enough for chemical predictions. uni-paderborn.de

Generalized Gradient Approximation (GGA): Includes the gradient of the electron density, offering better accuracy. Examples include PBE and BLYP. uni-paderborn.de

Hybrid Functionals: These incorporate a portion of the exact exchange from Hartree-Fock theory and are among the most popular methods. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for providing a good balance between computational cost and accuracy for a wide range of organic molecules. nih.govresearchgate.net Other examples include PBE0 and CAM-B3LYP, the latter being specifically designed for long-range interactions and charge-transfer excitations. rsc.org

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. uomustansiriyah.edu.iq

Minimal Basis Sets (e.g., STO-3G): Provide one function per atomic orbital. They are computationally fast but often yield only qualitative results. scielo.bruomustansiriyah.edu.iq

Split-Valence Basis Sets (e.g., 6-31G, 3-21G): Use multiple functions for valence orbitals, allowing for more flexibility in describing electron distribution. uomustansiriyah.edu.iq

Polarized and Diffuse Functions: Polarization functions (e.g., adding 'd' to carbon, 'p' to hydrogen, as in 6-31G(d,p)) allow orbitals to change shape. iucr.org Diffuse functions (e.g., adding '++' as in 6-311++G(d,p)) are important for describing anions and weak interactions. nih.gov

For a molecule like this compound, a common and reliable level of theory would be B3LYP with a split-valence basis set including polarization, such as 6-311G(d,p). iucr.orgiucr.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is a powerful method for studying the properties of electronic excited states. nih.gov It is widely used to calculate vertical excitation energies, which correspond to the absorption of light (UV-Vis spectra), and emission energies, which relate to fluorescence. iucr.orgiucr.org

Vertical Excitation: This corresponds to an electronic transition from the ground state to an excited state without any change in the molecular geometry (Franck-Condon principle). TD-DFT calculations provide the energies of these transitions (often the lowest-energy ones) and their corresponding oscillator strengths, which indicate the probability of the transition occurring (i.e., the intensity of an absorption peak). rsc.org For this compound, the lowest energy transition would likely be a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO.

Emission Energy: After excitation, the molecule relaxes in the excited state to a new minimum energy geometry. The subsequent emission of light (fluorescence) occurs from this relaxed excited state geometry back to the ground state. TD-DFT can be used to optimize the geometry of the first excited state and then calculate the energy of the emission. iucr.orgiucr.org The difference between the absorption and emission energies is known as the Stokes shift.

Calculations on similar molecules provide an estimate of what to expect. For a related dimethoxy-distyrylbenzene derivative, the calculated vertical excitation energy was 2.80 eV, and the emission energy was 2.37 eV. iucr.orgiucr.org

Table 3: Representative TD-DFT Data for a Related Compound

| Parameter | Energy (eV) | Wavelength (nm) | Source |

|---|---|---|---|

| Vertical Excitation Energy | 2.80 | 443 | iucr.orgiucr.org |

| Emission Energy | 2.37 | 523 | iucr.orgiucr.org |

| Stokes Shift | 0.43 | 80 | iucr.orgiucr.org |

Oscillator Strengths and Light Harvesting Efficiency

The interaction of this compound with light is a key determinant of its potential use in photophysical applications. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to predict the electronic absorption spectra of molecules. These calculations yield crucial parameters such as excitation energies (the energy required to promote an electron to a higher energy state), the corresponding absorption wavelengths (λmax), and oscillator strengths (f).

The oscillator strength is a dimensionless quantity that expresses the probability of a specific electronic transition. A higher oscillator strength indicates a more intense absorption of light at that particular wavelength. For this compound, the primary electronic transitions of interest are the π-π* transitions associated with the conjugated system formed by the benzene ring and the ethenyl (vinyl) group. The electron-donating methoxy groups influence the energy levels of the molecular orbitals, thereby modulating the absorption characteristics.

From the oscillator strength, the Light Harvesting Efficiency (LHE) can be calculated. LHE represents the fraction of incident light of a specific wavelength that a molecule can absorb. It is a critical parameter in the evaluation of materials for applications like dye-sensitized solar cells or photocatalysis. internationaljournalssrg.orgrasayanjournal.co.in The LHE is calculated using the formula:

LHE = 1 - 10⁻ᶠ rasayanjournal.co.inrsc.org

A higher oscillator strength leads to a higher LHE, indicating a greater capacity to capture light energy. internationaljournalssrg.org Theoretical calculations for molecules with similar chromophores, such as methoxy-substituted styrenes, show that the main absorption bands lie in the UV region. nih.gov The presence of the dimethoxy groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted styrene.

Table 1: Representative TD-DFT Calculated Photophysical Data for Aromatic Compounds This table presents hypothetical yet representative data for this compound based on values reported for analogous styrenic and dimethoxybenzene compounds calculated using methods like TD-DFT with B3LYP functionals.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Calculated LHE |

| S₀ → S₁ | 4.55 | 272 | 0.25 | 0.438 |

| S₀ → S₂ | 5.10 | 243 | 0.85 | 0.859 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions. scielo.br

MD simulations can reveal the conformational landscape of this compound. The molecule possesses several rotatable bonds: the bond connecting the ethenyl group to the benzene ring and the bonds of the methoxy groups. Simulations can track the dihedral angles of these bonds over time to understand their flexibility.

Ethenyl Group Rotation: The rotation around the C-C single bond between the phenyl ring and the vinyl group determines the planarity of the conjugated system. While a fully planar conformation maximizes π-orbital overlap, thermal energy allows for fluctuations and rotations away from this ideal state. MD simulations can quantify the rotational energy barrier and the distribution of dihedral angles at a given temperature.

Methoxy Group Orientation: The two methoxy groups also exhibit rotational freedom. Their orientation relative to the benzene ring can influence the molecule's dipole moment and its interaction with neighboring molecules or solvents. chemicalbook.com Conformational analysis via MD can identify the most stable orientations (e.g., with the methyl groups pointing in the same or opposite directions relative to the ring plane). chemicalbook.com

The flexibility is often analyzed by calculating the Root Mean Square Fluctuation (RMSF) of each atom, which highlights the more mobile regions of the molecule.

To understand how this compound behaves in a realistic environment, MD simulations are performed by placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent). scielo.br These simulations provide detailed information about solvation and intermolecular forces.

Solvation Shell: The simulations can characterize the structure of the solvent molecules around the solute, known as the solvation shell. Analysis of radial distribution functions (RDFs) between atoms of the solute and solvent reveals the nature and strength of these interactions.

Interaction Types: For this compound in an aqueous solution, key interactions would include:

Hydrogen Bonding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors for water molecules.

Van der Waals Interactions: These forces are significant between the hydrocarbon portions (benzene ring, ethenyl group, methyl groups) and the solvent.

Condensed Phase Behavior: In simulations of the pure liquid or solid state, intermolecular interactions between molecules of this compound itself become dominant. These can include π-π stacking interactions between the aromatic rings of adjacent molecules, which are crucial for understanding crystal packing and the properties of the material in a condensed phase. copernicus.org

Conformational Dynamics and Flexibility Studies

Quantum Chemical Descriptors and Structure-Activity Relationships

Density Functional Theory (DFT) calculations are widely used to determine a variety of quantum chemical descriptors that help predict the reactivity and electronic behavior of a molecule. These descriptors are fundamental to establishing Structure-Activity Relationships (SAR).

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

E_HOMO: The energy of the HOMO relates to the molecule's ability to donate an electron. A higher E_HOMO suggests a better electron donor.

E_LUMO: The energy of the LUMO relates to the ability to accept an electron. A lower E_LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as I ≈ -E_HOMO.

Electron Affinity (A): Approximated as A ≈ -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. η = (I - A) / 2. A large hardness value implies high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules and for predicting how it might behave in different chemical reactions. For instance, the locations of the HOMO and LUMO density on the molecule can indicate likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Representative Quantum Chemical Descriptors for this compound This table presents hypothetical yet representative data based on DFT calculations (e.g., B3LYP/6-31G level) of analogous aromatic compounds.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -5.85 |

| LUMO Energy | E_LUMO | -1.02 |

| HOMO-LUMO Gap | ΔE | 4.83 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.02 |

| Electronegativity | χ | 3.435 |

| Chemical Hardness | η | 2.415 |

| Chemical Softness | S | 0.414 |

| Electrophilicity Index | ω | 2.43 |

Applications of 1 Ethenyl 3,5 Dimethoxybenzene and Its Derivatives in Advanced Materials and Organic Synthesis

Polymer Chemistry and Materials Science

The unique electronic and structural characteristics of 1-ethenyl-3,5-dimethoxybenzene render it a significant monomer in the synthesis of advanced functional polymers.

Polymerization Mechanisms and Kinetics of Ethenyl-substituted Dimethoxybenzenes

Ethenyl-substituted benzenes, or styrenes, are susceptible to various polymerization methods. Due to the electron-donating nature of the two methoxy (B1213986) groups on the aromatic ring, this compound is particularly well-suited for cationic polymerization. wikipedia.org In this type of chain-growth polymerization, a cationic initiator transfers a charge to the monomer, which then becomes reactive and propagates the polymer chain. wikipedia.org

The general mechanism for chain-reaction polymerization involves three key steps: initiation, propagation, and termination. uomustansiriyah.edu.iqchandra-asri.com

Initiation: An initiator, such as a strong acid or a Lewis acid, generates a carbocation from the monomer. mit.eduuomustansiriyah.edu.iq

Propagation: The newly formed carbocationic monomer adds to another monomer molecule in a head-to-tail fashion, regenerating the cationic active center at the end of the growing chain. wikipedia.org

Termination: The reaction is halted, often through recombination with a counter-ion or chain transfer to another species in the reaction mixture. mit.edu

The kinetics of cationic polymerization can be complex and are highly sensitive to the solvent, the nature of the counter-ion, and the presence of any impurities. mit.edudspaces.org These reactions are often characterized by high rates, especially at low temperatures. uomustansiriyah.edu.iq For instance, visible-light-induced living cationic polymerization of similar methoxystyrenes has been achieved, allowing for temporal control over the chain growth by switching a light source on and off. researchgate.net The kinetics of such polymerizations can be monitored by tracking monomer conversion over time, which often shows a linear relationship when plotted as ln([M]₀/[M]t) versus time, indicative of a first-order reaction with respect to the monomer concentration. researchgate.net

| Polymerization Parameter | Description | Significance |

| Initiator | Chemical species (e.g., Lewis acid, protic acid) that starts the polymerization. uomustansiriyah.edu.iq | The choice of initiator affects the initiation rate and the overall polymer characteristics. dspaces.org |

| Propagation Rate Constant (k_p) | A measure of the rate at which monomer units are added to the growing polymer chain. dspaces.org | Determines how quickly the polymer chain grows. |

| Termination Rate Constant (k_t) | A measure of the rate at which the active growing chains are deactivated. dspaces.org | Influences the final molecular weight of the polymer. |

| Solvent Polarity | The dielectric constant of the solvent used for the polymerization. | Affects the separation of the ion pair of the growing chain, influencing reactivity. wikipedia.org |

| Temperature | The reaction temperature. | Cationic polymerizations are often faster at lower temperatures. uomustansiriyah.edu.iq |

Design and Synthesis of Functional Polymers (e.g., polyimides, poly(phenylenevinylene)s)

The dimethoxybenzene moiety is a key structural element in various functional polymers, including poly(phenylenevinylene)s (PPVs). academie-sciences.fr PPVs are a class of conjugated polymers known for their electroluminescent properties. academie-sciences.fr The synthesis of PPV derivatives often involves precursor routes, such as the Wittig-Horner reaction, to create the vinylene linkages between aromatic rings. nih.govresearchgate.net For example, a bis(phosphonate ester) derivative of a dimethoxybenzene can be reacted with a dialdehyde-functionalized monomer to build the polymer backbone. nih.gov

Incorporating the 3,5-dimethoxyphenyl group into the polymer structure can enhance properties like solubility and processability, which are crucial for fabricating devices from solution. purdue.edu Furthermore, the electron-rich nature of the dimethoxybenzene unit influences the electronic and optical properties of the resulting polymer. academie-sciences.fr For instance, polymers containing carbazole (B46965) and dimethoxybenzene units have been synthesized via the Wittig-Horner reaction for electrochemiluminescence applications. nih.gov

Optoelectronic Material Applications (e.g., OLEDs, organic solar cells)

Polymers derived from this compound and related structures are promising for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). fscichem.comgoogle.com The incorporation of dialkoxybenzene units into conjugated polymers like PPVs has been shown to increase their electrical conductivity and electroluminescence. academie-sciences.fr

In OLEDs, these materials can function as the emissive layer, where the recombination of electrons and holes leads to the emission of light. The specific color of the emitted light can be tuned by modifying the chemical structure of the polymer. ntu.edu.tw In OSCs, these polymers can act as the electron-donor material in the active layer, which is responsible for absorbing sunlight and generating charge carriers. rsc.org The performance of these devices is highly dependent on the electronic energy levels (HOMO/LUMO) and charge-transport properties of the polymer, which are directly influenced by structural units like dimethoxybenzene. researchgate.net

Development of Two-Photon Absorbing (TPA) Chromophores

Two-photon absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. This property is highly valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging.

The 3,5-dimethoxybenzene unit is an excellent electron-donating group, making it a common building block in the design of TPA chromophores. ntu.edu.tw These chromophores are often designed with a Donor-π-Acceptor (D-π-A) or Donor-π-Donor (D-π-D) architecture. tandfonline.comiucr.org In this design, the dimethoxybenzene moiety acts as the electron-donating "D" unit. The vinyl group of this compound can be used to extend the π-conjugated bridge through reactions like the Wittig-Horner or Heck coupling, connecting the donor to other parts of the molecule. tandfonline.comnih.gov For example, stilbene (B7821643) derivatives containing dimethoxybenzene units have been synthesized and shown to exhibit significant TPA properties. tandfonline.com

| Compound/Derivative Family | Architecture | Key Synthetic Reaction | Potential Application |

| Cyanostilbene-TPA Luminogens | D-π-A | Knoevenagel Condensation ntu.edu.tw | Aggregation-Induced Emission (AIE) Materials ntu.edu.tw |

| Triphenylamine-Stilbene Derivatives | D-π-D | Wittig-Horner Reaction tandfonline.com | Bio-imaging tandfonline.com |

| Distyrylbenzenes | D-π-D | Not specified | Wavelength Shifters iucr.org |

Wavelength Shifters and Scintillation Materials

Scintillation materials are substances that emit light (luminesce) when exposed to ionizing radiation. berkeleynucleonics.comhilger-crystals.co.uk They are critical components in radiation detectors used in high-energy physics, medical imaging (e.g., CT scanners), and homeland security. berkeleynucleonics.comprutor.ai Organic scintillators often consist of a solvent doped with one or more fluorescent compounds (fluors). prutor.ai

Derivatives of this compound, particularly stilbene-type molecules like distyrylbenzenes, have been identified as highly efficient wavelength shifters. iucr.orgmolaid.com A wavelength shifter absorbs the primary light emitted by the bulk scintillator material at a shorter wavelength and re-emits it at a longer wavelength. This is often necessary to match the scintillator's emission spectrum with the sensitivity range of the light detector, such as a photomultiplier tube (PMT). hilger-crystals.co.uk The high fluorescence quantum yield and tunable emission properties of dimethoxy-substituted stilbenes make them suitable for this purpose. molaid.comaruba.it

Role as a Synthetic Synthon and Building Block in Complex Organic Synthesis

Beyond polymer science, this compound and its alkyne analogue, 1-ethynyl-3,5-dimethoxybenzene (B65834), are valuable building blocks (synthons) for constructing more complex organic molecules. sigmaaldrich.comtcichemicals.com The vinyl group is reactive and can participate in a variety of important organic reactions, including:

Addition Reactions: The double bond can undergo electrophilic addition. cymitquimica.com

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds, a key step in synthesizing stilbene derivatives. americanchemicalsuppliers.com

Cycloaddition Reactions: The related alkyne is used in cycloaddition reactions to form cyclic structures.

The dimethoxybenzene ring itself can be modified, or it can direct further substitutions on the ring through electrophilic aromatic substitution. scirp.org The precursor, 1-bromo-3,5-dimethoxybenzene (B32327), is a common starting material for synthesizing these synthons and is widely used in the preparation of pharmaceuticals and other functional materials. fscichem.com These reactions provide access to a wide range of molecular architectures, including stilbenes, which have applications in medicinal chemistry and materials science. nih.gov

Intermediate in Natural Product Synthesis

This compound, also known by its synonym 3,5-dimethoxystyrene, is a key intermediate in the synthesis of various natural products and their analogs. A significant application is in the synthesis of resveratrol (B1683913), a naturally occurring stilbenoid, and its derivatives. The synthesis often involves a Heck cross-coupling reaction between 1-iodo-3,5-dimethoxybenzene (B29183) and 4-methoxy-1-vinylbenzene, which produces the resveratrol precursor (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene. Subsequent demethylation yields resveratrol.

This compound also serves as a precursor in the synthesis of other complex molecules. For instance, it is used in the creation of resveratrol-phthalide hybrid compounds. clockss.org The synthesis of these hybrids can involve the use of trans-3,5-dimethoxyphenylvinylboronic acid, which can be derived from this compound. clockss.org

Precursor for Molecules Investigated for Biological Activities

The structural motif of this compound is incorporated into various molecules that have been investigated for a range of biological activities, including enzyme inhibition and potential therapeutic applications.

Enzyme Inhibitors: Derivatives of this compound have been explored as inhibitors of various enzymes. For example, dimethoxybenzene derivatives with a 5H-pyrrolo[2,3-b]pyrazine scaffold have been synthesized and evaluated as FGFR inhibitors. nih.gov In these syntheses, 1-ethynyl-3,5-dimethoxybenzene is a key building block. nih.gov

Anti-Cancer Agents: The 3,5-dimethoxybenzene moiety is a feature in certain compounds investigated for their anti-cancer properties. For example, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, which can incorporate a 3,5-dimethoxybenzyl group, have shown promising anticancer activity against various human cancer cell lines. google.com

Anti-HIV Agents: Research into new anti-HIV-1 agents has utilized 1-ethynyl-3,5-dimethoxybenzene in the synthesis of resveratrol derivatives. nih.govresearchgate.net Specifically, it is used in cycloaddition and condensation reactions to create five-membered heterocyclic analogues of resveratrol. nih.govresearchgate.net These synthetic efforts aim to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved metabolic stability. nih.gov

Antibacterial Compounds: The core structure of this compound is related to aromatic compounds that are precursors in the synthesis of antibacterial agents. fscichem.comgoogle.com While direct use of this compound in synthesizing marketed antibacterial drugs is not explicitly detailed, its structural elements are found in broader classes of compounds with antimicrobial potential. nih.govmdpi.com

Advanced Analytical Applications and Method Development

The analysis of this compound and its derivatives requires specific and sensitive analytical techniques to ensure identity, purity, and quantification in various samples.

Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of this compound and related compounds in complex mixtures, such as reaction media or biological samples, often rely on sophisticated analytical instrumentation. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful tools for this purpose. nih.govscienceopen.com For instance, in the analysis of FGFR inhibitors, a UPLC-MS method was employed using an Acquity UPLC BEH C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid. nih.gov This allows for the sensitive detection and quantification of the target compounds. nih.govscienceopen.com In other applications, gas chromatography/mass spectrometry (GC/MS) can be used to analyze volatile derivatives or depolymerization products from complex materials. escholarship.org Furthermore, electrochemiluminescence (ECL) has been explored for the detection of related dimethoxybenzene-containing polymers. mdpi.com

Chromatographic Separation and Purity Assessment

The purification and purity assessment of this compound and its derivatives are critical steps in their synthesis and application. Column chromatography is a standard method for purification. For example, after a Heck coupling reaction to synthesize a resveratrol precursor, the product mixture was separated by medium pressure column flash chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system.

The purity of the final compound is often assessed by gas chromatography (GC) or HPLC. labproinc.comavantorsciences.com Commercial sources for 1-ethynyl-3,5-dimethoxybenzene, a related compound, specify a purity of at least 98.0% as determined by GC. labproinc.comfishersci.comfishersci.ca The identity and structure of the purified compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 1-Ethenyl-3,5-dimethoxybenzene

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an ethenyl (vinyl) group and two methoxy (B1213986) groups at the 3 and 5 positions. cymitquimica.com This structure imparts a combination of properties that make it a molecule of interest in chemical synthesis and materials science. The presence of the vinyl functional group allows the compound to participate in various chemical reactions, most notably polymerization and addition reactions. cymitquimica.com

Key research findings have identified this compound as a monomer suitable for anionic polymerization. This process can yield polymers with a predictable conformation of the phenyl ring, influenced by the symmetric nature of the molecule. The compound also possesses a phenolic group, which is responsible for its ultraviolet (UV) absorption properties. The transition temperature range for this monomer has been noted to be between -20°C and 100°C.

Structurally, it is recognized as a versatile small molecule scaffold. cymitquimica.com Its applications are primarily in the realm of organic synthesis, where it serves as a building block for more complex molecules. cymitquimica.com While its potential in materials science has been acknowledged, detailed explorations in this area are less documented. cymitquimica.com The compound's reactivity is influenced by the electron-donating methoxy groups, which affect the polarity and solubility of the molecule in various solvents. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 40243-87-6 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.2 g/mol |

| Appearance | Solid |

| Polymerization Type | Anionic Polymerization |

| Key Functional Groups | Ethenyl (Vinyl), Methoxy, Phenyl |

| Solubility | Soluble in organic solvents |

Emerging Trends in Research on Dimethoxybenzene-Derived Compounds

The broader class of dimethoxybenzene-derived compounds is the subject of diverse and expanding research, with significant emerging trends in pharmaceuticals, materials science, and energy storage. These compounds are recognized for their versatility and are key starting materials in the synthesis of a variety of naturally occurring and bioactive molecules. nih.govgoogle.com

A prominent trend is the investigation of dimethoxybenzene derivatives for their therapeutic potential. nih.gov They are pivotal in drug discovery, serving as precursors for synthesizing molecules like kinase inhibitors and antiviral agents. vulcanchem.com For instance, derivatives are being studied as potential treatments for diabetic neuropathy by targeting enzymes like aldose reductase. nih.govnih.gov Furthermore, computational studies, such as Density Functional Theory (DFT), are increasingly employed to analyze the electronic properties and thermodynamic stability of these derivatives, paving the way for their application as therapeutic materials. nih.govresearchgate.net

In the field of materials science, new research is focusing on creating advanced polymers. Methoxybenzene-linked polyimides, for example, have been synthesized and show high thermal stability, with weight loss temperatures exceeding 400°C and glass transition temperatures around 200°C. nii.ac.jp These properties, combined with good solubility in organic solvents, make them beneficial for polymer processing. nii.ac.jp The development of supramolecular structures driven by metal coordination with dimethoxybenzene-terpyridine derivatives is another novel area, with potential applications in catalysis and fluorescent materials. researchgate.net

Another significant emerging application is in energy storage. Derivatives of 1,4-dimethoxybenzene (B90301) are being investigated as promising catholyte candidates for nonaqueous redox flow batteries. acs.org These materials exhibit a reasonable oxidation window and stability, which are critical for battery performance. acs.org Additionally, research into the photodegradation of dimethoxybenzene isomers in ice and snow provides insights into their environmental fate and photochemical reactivity, which is crucial for environmental science applications. copernicus.org

Unexplored Research Avenues and Potential Interdisciplinary Collaborations

Despite the progress in understanding this compound and its derivatives, several research avenues remain largely unexplored, offering opportunities for significant discoveries through interdisciplinary collaborations.

A primary unexplored area is the systematic investigation of the polymerization of this compound. cymitquimica.com While its potential as a monomer is known, detailed studies on its polymerization kinetics, the properties of the resulting polymers (e.g., thermal, mechanical, optical), and their potential applications are lacking. This research would necessitate a collaboration between organic chemists , for monomer synthesis and polymerization studies, and materials scientists , to characterize the novel polymers and explore their use in areas such as specialized coatings, adhesives, or electronic devices. researchgate.net

The biological activity of this compound itself is another significant unknown. Many dimethoxybenzene derivatives exhibit notable pharmacological properties. nih.govvulcanchem.com A comprehensive screening of this compound and its synthesized polymers for various biological activities (e.g., antimicrobial, anticancer, enzyme inhibition) could unveil new therapeutic applications. Such an endeavor would require a synergistic effort between medicinal chemists , pharmacologists , and biologists to design, synthesize, and test these novel compounds.

Furthermore, the electronic properties of polymers derived from this compound could be harnessed for applications in organic electronics. The delocalized π-electron system of the benzene ring, combined with the vinyl group, suggests potential for creating electroactive materials. cymitquimica.com Research in this direction, inspired by studies on other electroactive polymers like polythiophenes, could lead to the development of new conductive or semi-conductive materials. researchgate.net This would foster collaboration between polymer chemists and electrochemists to synthesize and characterize these materials for potential use in sensors, organic light-emitting diodes (OLEDs), or other electronic components.

Finally, the use of computational modeling to predict the properties and reactivity of this compound and its derivatives is an area ripe for expansion. nih.govresearchgate.net Collaborations between theoretical chemists and experimental scientists could accelerate the discovery and development of new materials and molecules with tailored functionalities, optimizing research efforts and resources.

Q & A

Q. Q1. What are the standard synthetic routes for 1-ethenyl-3,5-dimethoxybenzene, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Mizoroki–Heck coupling using halogenated precursors (e.g., 1-bromo-3,5-dimethoxybenzene) with ethylene or vinyl reagents. For example, palladium catalysts (e.g., Pd/C or Pd(OAc)₂) in polar solvents (e.g., acetonitrile or DMF) at 80–120°C yield the ethenyl group . Optimizing catalyst loading (1–5 mol%), base (K₃PO₄ or Na₂CO₃), and ligand systems (e.g., PVP polymer) is critical for reducing side reactions. Evidence from analogous bromo-dimethoxybenzene systems suggests yields of 60–85% under inert atmospheres .

Q. Q2. How is the structure of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Distinct signals for methoxy groups (δ 3.7–3.9 ppm, singlet) and ethenyl protons (δ 5.2–5.4 ppm for CH₂ and δ 6.2–6.5 ppm for CH) .

- Mass Spectrometry : Molecular ion peak at m/z 178.1 (C₁₀H₁₂O₂) with fragmentation patterns consistent with methoxy and ethenyl groups .

- X-ray Crystallography : SHELX software (e.g., SHELXL) can resolve bond lengths and angles, though no published crystal data exists for this compound. Refer to analogs like 3,5-dimethylstyrene for planarization trends .

Advanced Research Questions

Q. Q3. How can computational modeling predict the reactivity of this compound in photochemical studies?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic transitions and planarization effects. For example, the ethenyl group’s conjugation with methoxy substituents lowers the HOMO-LUMO gap (~4.2 eV), enhancing photoactivity. Compare with fluorescence probe studies using iodinated dimethoxybenzene precursors .

Q. Q4. What strategies resolve contradictions in reported catalytic efficiencies for Heck coupling of halogenated dimethoxybenzenes?

Methodological Answer: Discrepancies arise from:

- Catalyst Deactivation : Pd leaching in polar solvents reduces turnover. Use Pd nanocatalysts stabilized by PVP polymers (e.g., 10 nm Pd NPs) for higher recyclability .